molecular formula C18H14O4S B12537847 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid CAS No. 653588-56-8

2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid

Cat. No.: B12537847
CAS No.: 653588-56-8
M. Wt: 326.4 g/mol
InChI Key: TZCMDOXOJQDBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is an organic compound characterized by the presence of a naphthalene ring and a phenyl ring connected via a sulfonylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid: Shares the naphthalene moiety but lacks the phenyl group.

    4-Phenylsulfonylacetic acid: Contains the phenyl and sulfonylacetic acid groups but lacks the naphthalene ring.

Uniqueness

2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is unique due to the presence of both naphthalene and phenyl rings connected via a sulfonylacetic acid group

Properties

CAS No.

653588-56-8

Molecular Formula

C18H14O4S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-naphthalen-1-ylphenyl)sulfonylacetic acid

InChI

InChI=1S/C18H14O4S/c19-18(20)12-23(21,22)15-10-8-14(9-11-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,20)

InChI Key

TZCMDOXOJQDBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)S(=O)(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.